
Ethyl hept-1-en-3-yl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl hept-1-en-3-yl carbonate is an organic compound with the molecular formula C13H20O3 It is a derivative of heptene, featuring an ethyl group and a carbonate ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl hept-1-en-3-yl carbonate can be synthesized through several methods. One common approach involves the reaction of hept-1-en-3-ol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired carbonate ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sodium ethoxide can enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl hept-1-en-3-yl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Production of alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl hept-1-en-3-yl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mécanisme D'action
The mechanism of action of ethyl hept-1-en-3-yl carbonate involves its interaction with various molecular targets. The carbonate ester group can undergo hydrolysis to release carbon dioxide and the corresponding alcohol. This hydrolysis reaction is catalyzed by esterases, which are enzymes that break down ester bonds. The released alcohol can then participate in further biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl hept-1-en-3-yl carbonate
- Propyl hept-1-en-3-yl carbonate
- Butyl hept-1-en-3-yl carbonate
Uniqueness
This compound is unique due to its specific combination of an ethyl group and a heptene backbone. This structure imparts distinct chemical properties, such as its reactivity and stability, which differentiate it from other similar compounds .
Propriétés
Numéro CAS |
86537-62-4 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
ethyl hept-1-en-3-yl carbonate |
InChI |
InChI=1S/C10H18O3/c1-4-7-8-9(5-2)13-10(11)12-6-3/h5,9H,2,4,6-8H2,1,3H3 |
Clé InChI |
RHHQFOKUCIZOEX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C=C)OC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


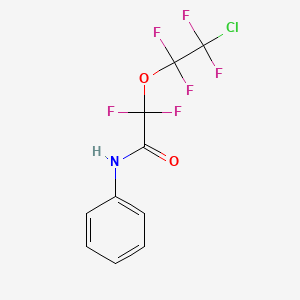
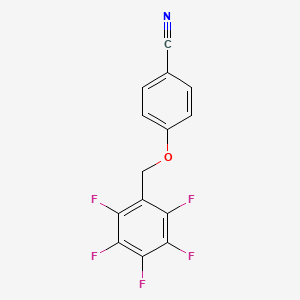

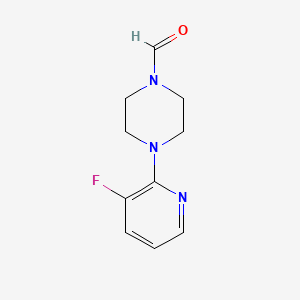
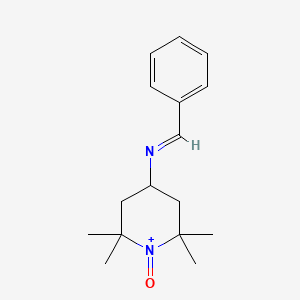
![3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14418545.png)
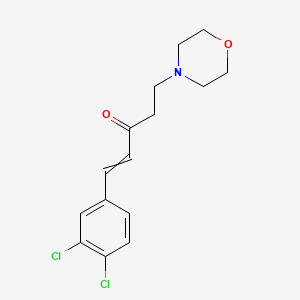
![Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide](/img/structure/B14418553.png)
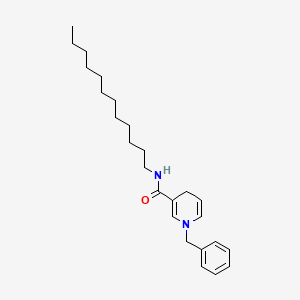
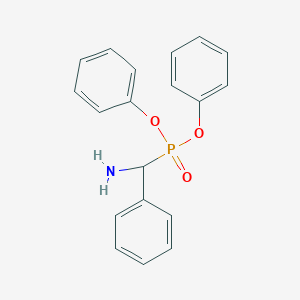
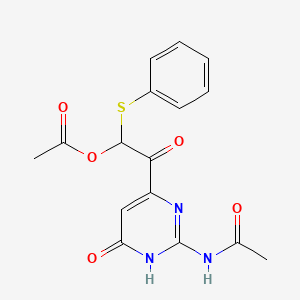
![12H-Benzo[a]phenothiazine, 9-methyl-](/img/structure/B14418579.png)
![2-(2H-[1,3]Dithiolo[4,5-d]pyridazin-2-ylidene)-2H-[1,3]dithiolo[4,5-d]pyridazine](/img/structure/B14418580.png)
![6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14418587.png)
